3,4-Dihydro-2H-benzo[1,4]oxazine-2-carboxylic acid ethyl ester hydrochloride
Overview
Description
3,4-Dihydro-2H-benzo[1,4]oxazine-2-carboxylic acid ethyl ester hydrochloride is a chemical compound with the molecular formula C11H13NO3. It is a derivative of benzo[1,4]oxazine and is known for its applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-2H-benzo[1,4]oxazine-2-carboxylic acid ethyl ester hydrochloride typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific temperature and pressure conditions to achieve the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve high-throughput mechanochemistry or flow chemistry techniques. These methods allow for the efficient and scalable synthesis of the compound, ensuring high yields and purity .
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-2H-benzo[1,4]oxazine-2-carboxylic acid ethyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile used .
Scientific Research Applications
3,4-Dihydro-2H-benzo[1,4]oxazine-2-carboxylic acid ethyl ester hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fine chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 3,4-Dihydro-2H-benzo[1,4]oxazine-2-carboxylic acid ethyl ester hydrochloride involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate
- Ethyl benzomorpholine-2-carboxylate
- 2H-1,4-Benzoxazine-2-carboxylic acid, 3,4-dihydro-, ethyl ester
Uniqueness
3,4-Dihydro-2H-benzo[1,4]oxazine-
Properties
IUPAC Name |
ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3.ClH/c1-2-14-11(13)10-7-12-8-5-3-4-6-9(8)15-10;/h3-6,10,12H,2,7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKEHBZWFBLEGPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CNC2=CC=CC=C2O1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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